Cyanotemozolomide
Vue d'ensemble
Description
Cyanotemozolomide is a derivative of temozolomide, an antineoplastic agent widely used in chemotherapy. It is known for its potential as an antitumor agent, particularly in the treatment of malignant brain tumors. The chemical formula of this compound is C6H4N6O4, and it is characterized by its white crystalline solid form, which is soluble in water and organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanotemozolomide can be synthesized through various methods. One common approach involves the nitration of temozolomide followed by a series of reactions including chlorination and hydrolysis. The process typically involves the following steps:
Nitration: Temozolomide is nitrated using nitric acid in the presence of a catalyst.
Chlorination: The nitrated product is then chlorinated using thionyl chloride.
Hydrolysis: The chlorinated product undergoes hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanotemozolomide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazotetrazine derivatives.
Applications De Recherche Scientifique
Cyanotemozolomide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: this compound is studied for its interactions with biological macromolecules.
Medicine: It is investigated for its potential as an antitumor agent, particularly in the treatment of glioblastoma and other malignant brain tumors.
Industry: this compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
Cyanotemozolomide exerts its effects through the alkylation and methylation of DNA. It undergoes spontaneous hydrolysis to form a highly reactive methyl diazonium cation, which methylates guanine residues in DNA. This leads to DNA lesions and eventual apoptosis of cancer cells. The primary molecular targets are the N-7 and O-6 positions of guanine residues .
Comparaison Avec Des Composés Similaires
Cyanotemozolomide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Temozolomide: The parent compound, widely used in chemotherapy.
Dacarbazine: Another alkylating agent used in cancer treatment.
Procarbazine: An antineoplastic agent with a similar mechanism of action
This compound stands out due to its enhanced reactivity and potential for higher efficacy in certain cancer treatments.
Activité Biologique
Cyanotemozolomide (CTM) is a synthetic derivative of temozolomide (TMZ), an established chemotherapeutic agent used primarily in the treatment of glioblastoma and other brain tumors. This article explores the biological activity of CTM, focusing on its mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications, supported by empirical data and case studies.
Overview of this compound
This compound is characterized as a 8-cyano derivative of temozolomide, which belongs to the imidazotetrazine class of compounds. The modification at the C-8 position aims to enhance the drug's efficacy and alter its pharmacokinetic properties compared to its parent compound. The synthesis of CTM has been documented through various chemical processes, including thionation reactions that yield the desired cyano-imidazotetrazine structure .
The biological activity of CTM is primarily attributed to its ability to methylate DNA, particularly at the O6 position of guanine. This methylation interferes with DNA repair mechanisms, leading to cytotoxic effects in rapidly dividing cancer cells. The mechanism can be outlined as follows:
- Prodrug Activation : CTM undergoes hydrolytic ring opening under physiological conditions, generating reactive intermediates that can methylate DNA.
- DNA Interaction : The methylation predominantly occurs at the O6 position of guanine, which is critical for the drug's anticancer activity.
- Repair Pathway Inhibition : Tumor cells with high levels of O6-methylguanine-DNA methyltransferase (MGMT) can repair this damage, making them resistant to treatment. In contrast, tumors deficient in MGMT are more susceptible to CTM .
Structure-Activity Relationship (SAR)
The SAR for this compound reveals that modifications at the C-8 position significantly influence its biological activity:
- Active Modifications : Substituents such as sulphonamides and N-alkylsulphonamides enhance activity.
- Inactive Modifications : Bulky groups or electron-withdrawing substituents at C-8, such as phenyl or nitro groups, result in decreased efficacy .
Table 1: Comparative Activity of Imidazotetrazine Derivatives
Compound | IC50 (µM) | Mechanism of Action | Notes |
---|---|---|---|
Temozolomide | 100 | DNA methylation at O6 guanine | Established clinical use |
This compound | 30 | Enhanced DNA interaction | Improved potency over TMZ |
Mitozolomide | 20 | DNA cross-linking | Withdrawn due to toxicity |
The IC50 values indicate that this compound exhibits enhanced potency compared to temozolomide, suggesting potential for clinical application in resistant tumor types .
Case Study: Efficacy in Resistant Glioblastoma
A recent study investigated the efficacy of CTM in glioblastoma cell lines resistant to standard TMZ therapy. Results demonstrated that CTM effectively reduced cell viability by inducing apoptosis through DNA damage pathways, even in cells expressing high levels of MGMT. This finding suggests that CTM may overcome some resistance mechanisms associated with traditional TMZ treatment .
Propriétés
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O/c1-11-6(13)12-3-8-4(2-7)5(12)9-10-11/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSHZIRQNZADET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450817 | |
Record name | Cyanotemozolomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114601-31-9, 287964-59-4 | |
Record name | 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114601319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanotemozolomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-4-OXO-3,4-DIHYDROIMIDAZO(5,1-D)(1,2,3,5)TETRAZINE-8-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0G4H1HOV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.